6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a tert-butyl group at the 6th position and a methyl group at the 3rd position on the pyrimidine ring, along with two keto groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate β-keto esters with urea or thiourea under acidic or basic conditions. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while reduction may produce hydroxylated pyrimidines.
Scientific Research Applications
6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 6-benzyl-1-(ethoxymethyl)-5-isopropylpyrimidine-2,4-dione
- 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione
- 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine
Uniqueness
6-(tert-Butyl)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of the tert-butyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
6-tert-butyl-3-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-9(2,3)6-5-7(12)11(4)8(13)10-6/h5H,1-4H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJHSPILITXIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(C(=O)N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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